Sultamicillin

Description

Properties

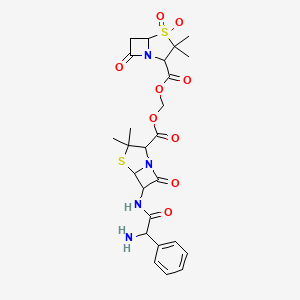

IUPAC Name |

(3,3-dimethyl-4,4,7-trioxo-4λ6-thia-1-azabicyclo[3.2.0]heptane-2-carbonyl)oxymethyl 6-[(2-amino-2-phenylacetyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H30N4O9S2/c1-24(2)17(29-20(32)16(21(29)39-24)27-19(31)15(26)12-8-6-5-7-9-12)22(33)37-11-38-23(34)18-25(3,4)40(35,36)14-10-13(30)28(14)18/h5-9,14-18,21H,10-11,26H2,1-4H3,(H,27,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPYGFNJSCUDTBT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)OCOC(=O)C4C(S(=O)(=O)C5N4C(=O)C5)(C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H30N4O9S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80861055 | |

| Record name | ({6-[2-Amino(phenyl)acetamido]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carbonyl}oxy)methyl 3,3-dimethyl-4,4,7-trioxo-4lambda~6~-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80861055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

594.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Crystalline Polymorphic Form 2

The synthesis of sultamicillin tosylate’s polymorphic Form 2 involves recrystallization from polar organic solvents. As detailed in patent WO2007004239A1, this form exhibits a distinct melting profile with a peak at . The process begins with crude sultamicillin tosylate synthesized via the method outlined in US Patent 4,342,772, followed by dissolution in solvents such as methanol, ethanol, or isopropanol at elevated temperatures (). Subsequent cooling to induces crystallization, yielding Form 2 with enhanced dissolution properties and reduced hygroscopicity compared to amorphous counterparts.

Key Parameters:

-

Solvent Selection : Isopropanol is preferred for its balance of polarity and boiling point (), facilitating controlled cooling.

-

Temperature Gradient : Dissolution at followed by crystallization at ensures polymorphic purity.

-

Yield and Assay : Typical yields reach 90% with assay purity exceeding 77%.

Formulation Strategies for Oral Dosage Forms

Dry Granulation Techniques

Patent CN102512414B outlines a dry granulation method to produce sultamicillin tablets, granules, and capsules. The process avoids aqueous environments, preventing hydrolysis of the β-lactam ring. Excipients include microcrystalline cellulose (filler), cross-linked sodium carboxymethyl cellulose (disintegrant), and polyvinylpyrrolidone (binder), all dried to ≤1% moisture before mixing with sultamicillin. Granules are milled to 30–80 mesh sizes and compressed into tablets or encapsulated.

Component Ratios by Weight (Representative Embodiments):

| Component | Embodiment 1 | Embodiment 2 | Embodiment 3 |

|---|---|---|---|

| Sultamicillin | 73.53% | 55.37% | 45.00% |

| Polyvinylpolypyrrolidone | 2.64% | 9.97% | 7.00% |

| Microcrystalline Cellulose | – | 13.84% | – |

| Lactose | 7.35% | 3.00% | 27.45% |

| Magnesium Stearate | 0.74% | 0.55% | 0.40% |

Particle Size Optimization

Particle size of sultamicillin significantly impacts dissolution rates. Embodiments specify ranges from to , with finer particles () used for rapid-disintegrating tablets and coarser granules () for sustained-release formulations. Milling post-compression ensures uniform granule distribution, critical for content uniformity in low-dose tablets.

Stability and Compatibility Studies

Dissolution Performance

Formulations disintegrate within 3 minutes, achieving ≥90% drug release in acidic media (pH 1.2) within 15 minutes. This rapid dissolution is attributed to the superdisintegrant action of polyvinylpolypyrrolidone and optimized granule porosity.

Industrial-Scale Manufacturing

Dry Granulation Equipment

Roller compactors are employed for large-scale dry granulation, operating at pressures of 20–50 kN/cm to produce ribbons subsequently milled into granules. This method avoids heat generation, preserving sultamicillin’s thermolabile structure.

Process Validation

Batch records from patent examples demonstrate consistent tablet weights (0.303–0.573g) and assay values (±5% of target). In-process controls include moisture analysis (Karl Fischer titration) and particle size distribution (laser diffraction).

Comparative Analysis of Polymorphic Forms

Form 2 vs. Amorphous Tosylate

| Property | Polymorphic Form 2 | Amorphous Form |

|---|---|---|

| Melting Point | None | |

| Hygroscopicity | Low | High |

| Dissolution Rate (pH 6.8) | 85% in 10 min | 65% in 10 min |

| Stability (25°C/60% RH) | >24 months | 12 months |

Regulatory and Quality Considerations

Chemical Reactions Analysis

Hydrolysis of Sultamicillin as a Mutual Prodrug

Sultamicillin functions as a mutual prodrug, releasing ampicillin and sulbactam in a 1:1 molar ratio after hydrolysis by gut enzymes. This reaction occurs in the gastrointestinal tract, where ester bonds linking the two antibiotics are cleaved . The hydrolysis releases active components that exhibit distinct pharmacokinetic profiles:

-

Ampicillin :

-

Plasma protein binding: 26%

-

Elimination half-life: 45–80 minutes

-

-

Sulbactam :

-

Plasma protein binding: 29%

-

Elimination half-life: 40–70 minutes

-

| Parameter | Ampicillin | Sulbactam |

|---|---|---|

| Peak plasma time | ~1 hour | ~1 hour |

| Urinary excretion | 46–80% (8h) | 41–66% (8h) |

The hydrolysis ensures simultaneous systemic release of the penicillin and β-lactamase inhibitor .

NBD-Cl Derivatization

Sultamicillin reacts with 4-chloro-7-nitrobenzofurazan (NBD-Cl) under alkaline conditions (pH 9.0 borate buffer, 70°C for 60 min) to form a fluorescent derivative. The reaction occurs via the primary amino group, producing a yellow product with maximum absorbance at 432 nm .

| Reaction Parameter | Optimized Condition |

|---|---|

| pH | 9.0 |

| Temperature | 70°C |

| Reaction time | 60 min |

| LOD | 1.47 μg/mL |

| LOQ | 4.41 μg/mL |

The derivative is extracted with chloroform, and excess NBD-Cl is removed via acidification .

β-Cyclodextrin Inclusion Complex

Sultamicillin tosilate forms a physical inclusion complex with β-cyclodextrin, enhancing stability under high-temperature and humidity conditions. Microscopic analysis confirms the inclusion, showing opaque aggregates instead of crystalline structures .

Spectrophotometric Method

The NBD-Cl derivatization method was validated with:

HPLC Quantification

A reversed-phase HPLC method using a C18 column (5 μm, 150 mm × 4.6 mm) achieved a retention time of 9.022 min for sultamicillin tosilate. Validation included linearity (80–120% test concentration), accuracy (recovery studies), and robustness (variations in pH, flow rate) .

Stability and Formulation Considerations

Sultamicillin tosilate is sensitive to high temperature, light, and humidity , necessitating storage in dark, cool, dry conditions. The β-cyclodextrin inclusion complex improves stability, as evidenced by reduced concentration changes under stressors .

Scientific Research Applications

Medical Uses

Sultamicillin is indicated for various infections, including:

- Upper Respiratory Tract Infections : Effective against pharyngitis, tonsillitis, and sinusitis caused by pathogens such as Streptococcus pneumoniae and Haemophilus influenzae.

- Lower Respiratory Tract Infections : Used in treating bacterial pneumonia and bronchitis.

- Urinary Tract Infections (UTIs) : Demonstrated efficacy in both uncomplicated and complicated UTIs.

- Skin and Soft Tissue Infections : Effective against infections caused by Staphylococcus aureus and Streptococcus pyogenes.

- Obstetric and Gynecological Infections : Utilized in treating infections related to pregnancy and childbirth.

Upper Respiratory Tract Infections

A multicentric trial compared sultamicillin with amoxicillin-clavulanate in treating upper respiratory infections. The study involved 102 patients, showing that sultamicillin was as effective as amoxicillin-clavulanate in resolving infections such as otitis media and sinusitis .

Urinary Tract Infections

In clinical studies involving acute uncomplicated cystitis, sultamicillin demonstrated a 100% eradication rate of identified bacteria in 5 out of 6 patients treated with fine granules at doses of 187.5 mg three times daily for 5-7 days . For complicated UTIs, a study reported an overall effectiveness rate of 70.6%, with significant bacterial eradication noted .

Pediatric Applications

Sultamicillin has shown promising results in pediatric populations. A study involving 467 children indicated an overall cure rate of 89% for upper respiratory tract infections when treated with sultamicillin at doses ranging from 25 to 50 mg/kg twice daily .

Comparative Studies

Several studies have compared sultamicillin's efficacy with other antibiotics:

| Antibiotic | Indication | Efficacy Rate |

|---|---|---|

| Amoxicillin-Clavulanate | Upper respiratory infections | Comparable to Sultamicillin |

| Cefaclor | Acute otitis media | Inferior to Sultamicillin |

| Bacampicillin | Skin and soft tissue infections | Inferior to Sultamicillin |

| Spectinomycin | Gonorrhea | Superior to Sultamicillin |

Safety Profile

Sultamicillin has a favorable safety profile; however, some adverse effects have been reported, including mild diarrhea and glossitis . The incidence of these side effects is generally lower than that associated with other antibiotics like amoxicillin-clavulanate.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Cefaclor

Cefadroxil

Sultamicillin vs. Penicillin Derivatives

Bacampicillin

Phenoxymethyl Penicillin (Penicillin V)

- For pediatric streptococcal pharyngitis, sultamicillin matched penicillin V in efficacy but offered broader coverage for mixed infections .

Sultamicillin vs. Spectinomycin

- In uncomplicated gonorrhea, a single 1.5 g sultamicillin dose (with probenecid) achieved lower cure rates than 2 g intramuscular spectinomycin, highlighting limitations in systemic bioavailability for certain pathogens .

Key Advantages and Limitations of Sultamicillin

Advantages

- Oral Bioavailability : Avoids parenteral administration, reducing costs and healthcare visits .

- Synergistic Activity : Sulbactam restores ampicillin’s efficacy against β-lactamase producers (e.g., H. influenzae, M. catarrhalis) .

- Twice-Daily Dosing : Improves adherence compared to thrice-daily regimens .

Limitations

- Diarrhea Incidence : Higher than cephalosporins or bacampicillin, though typically self-limiting .

- Narrower Spectrum: Less effective against Pseudomonas aeruginosa and methicillin-resistant S. aureus (MRSA) compared to newer agents .

- Inferiority in Gonorrhea: Spectinomycin remains preferred for single-dose gonorrhea treatment .

Biological Activity

Sultamicillin, a prodrug formed from the combination of sulbactam and ampicillin, exhibits significant antibacterial activity against a variety of pathogens. This article explores its biological activity, pharmacokinetics, clinical efficacy, and safety based on diverse research findings.

Sultamicillin is the tosylate salt of the double ester of sulbactam and ampicillin. The structural linkage enhances the stability and bioavailability of the drug while allowing it to maintain the antibacterial properties of both components. Sulbactam acts as a beta-lactamase inhibitor, which extends the spectrum of ampicillin's activity to include certain beta-lactamase-producing bacteria that are typically resistant to penicillins .

Antibacterial Spectrum

Sultamicillin is effective against a wide range of gram-positive and gram-negative bacteria, including:

- Gram-Positive Bacteria:

- Staphylococcus aureus

- Streptococcus pneumoniae

- Gram-Negative Bacteria:

- Escherichia coli

- Haemophilus influenzae

The combination of sulbactam with ampicillin allows sultamicillin to combat infections caused by resistant strains, making it particularly useful in clinical settings .

Pharmacokinetics

A study on the pharmacokinetics of sultamicillin in infants demonstrated that peak plasma concentrations for both ampicillin and sulbactam occur approximately 90 minutes post-administration. Notably, coadministration with milk can increase these concentrations without statistically significant differences between fasting and fed states .

| Parameter | Sultamicillin (42.5 mg/kg) | Ampicillin (25 mg/kg) |

|---|---|---|

| Peak Plasma Concentration | Higher at 20, 40, 60 min | Lower |

| Area Under Curve (AUC) | 39% larger than ampicillin | N/A |

Clinical Efficacy

Sultamicillin has been evaluated in various clinical trials for its effectiveness in treating infections such as:

- Respiratory tract infections

- Otitis media

- Skin and soft tissue infections

- Urinary tract infections

- Obstetric and gynecological infections

In comparative studies, sultamicillin has shown comparable efficacy to other antibiotics like phenoxymethyl penicillin and amoxicillin. However, it was noted that in some cases, such as uncomplicated gonorrhea treatment, it was less effective than spectinomycin .

Case Studies

-

Treatment of Diabetic Foot Ulcers:

A cohort study evaluated sultamicillin's effectiveness in treating infected diabetic foot ulcers. The results indicated that sultamicillin provided significant clinical improvement compared to standard care protocols . -

Pediatric Infections:

In a controlled trial involving children with acute otitis media, sultamicillin demonstrated superior efficacy compared to cefaclor, highlighting its potential as a first-line treatment for pediatric infections .

Safety Profile

The safety profile of sultamicillin indicates that while it may cause mild gastrointestinal disturbances (such as diarrhea), these effects are generally transient. In some studies, the incidence of diarrhea was higher than with comparative antibiotics but was usually manageable .

Q & A

Q. What steps ensure reproducibility in studies investigating Sultamicillin’s efficacy in neutropenic hosts?

- Methodological Guidance : Detail immunosuppression protocols (e.g., cyclophosphamide dosing), bacterial inoculation methods, and criteria for humane endpoints. Share raw data (e.g., colony counts, survival curves) in open-access repositories and cite animal welfare compliance (e.g., ARRIVE guidelines) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.